2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Description
Properties
IUPAC Name |
3-bromo-1-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIVSFDNQDZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513788 | |
| Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80026-21-7 | |
| Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Methylation: Introduction of a methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Nitration: Introduction of a nitro group using a nitration reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-methyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO₄)
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Chlorination: Cl₂/FeCl₃
Methylation: CH₃Cl/AlCl₃
Nitration: HNO₃/H₂SO₄
Reduction: H₂/Pd-C
Oxidation: KMnO₄
Major Products Formed
Reduction: 2-Bromo-4-chloro-3-methyl-1-aminobenzene
Oxidation: 2-Bromo-4-chloro-3-carboxy-1-nitrobenzene
Scientific Research Applications
2-Bromo-4-chloro-3-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the nitro group withdraws electrons, making the benzene ring more susceptible to nucleophilic attack.
Reduction and Oxidation: The nitro and methyl groups can undergo reduction and oxidation reactions, respectively, altering the compound’s chemical properties and reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of bromo-chloro-nitrobenzene derivatives depend on substituent positions. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electronic Effects : The nitro group at position 1 in the target compound strongly deactivates the ring, directing electrophilic substitution to meta positions. The methyl group at position 3 introduces steric hindrance and mild electron donation, altering reactivity compared to analogs lacking alkyl groups .
- Molecular Weight: The target compound is heavier (~250 g/mol) due to the methyl group, which also increases lipophilicity compared to non-methylated analogs like 4-Bromo-1-chloro-2-nitrobenzene (~235 g/mol) .
Biological Activity
2-Bromo-4-chloro-3-methyl-1-nitrobenzene (CAS Number: 80026-21-7) is a halogenated aromatic compound that has garnered attention in various fields, including organic synthesis and biological research. Its unique structural features, including the presence of bromine, chlorine, and nitro functional groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₅BrClNO₂
- Molecular Weight : 250.477 g/mol
- Structural Features : The compound contains a nitro group (-NO₂), a bromo group (-Br), and a chloro group (-Cl), which are known to influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
1. Antibacterial Activity
Research indicates that halogenated aromatic compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with increased antimicrobial efficacy due to its ability to disrupt bacterial DNA synthesis.
2. Anticancer Potential
Several studies have explored the anticancer properties of nitro-substituted aromatic compounds. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's ability to interact with cellular pathways responsible for cell cycle regulation is an area of ongoing investigation.
3. Toxicological Profile
The toxicity of this compound has been assessed in various animal models. Acute toxicity studies indicate that exposure can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Long-term exposure may result in carcinogenic effects, necessitating careful handling and consideration in therapeutic applications.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 15 µM, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
